2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-piperazin-1-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVRPMJIWZILNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperazine with an appropriate isoindole derivative. One common method involves the reaction of piperazine with phthalic anhydride under reflux conditions in a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Scientific Research Applications
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as 2-(2-piperazin-1-ylethyl)isoindole-1,3-dione, is a chemical compound with the molecular formula and a molecular weight of 259.30 g/mol . It contains a piperazinyl ethyl group attached to an isoindole-1,3-dione . Isoindoline-1,3-dione derivatives are considered an important group of medicinal substances .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader research context of isoindole-1,3(2H)-dione derivatives suggests potential applications in medicinal chemistry . Some research findings include:
- COX-2 Inhibition Some isoindole-1,3(2H)-dione derivatives have demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Compound H interacts with Arg120 and Tyr355 via hydrogen bonds and is stabilized by hydrophobic interactions . The isoindole-1,3(2H)-dione part of the compound interacts with Leu352, Ala523, and Val523, while the piperazine ring interacts with Val349 and Leu359 .
- Anti-Inflammatory Agents A study characterized the biological activity of a series of 15 compounds, which were synthesized through nucleophilic substitution of 1-aryl substituted piperazine derivatives with pyrroledicarboximide intermediates .
- Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Novel 1-H-isoindole-1,3(2H)-dione derivatives have been tested for their inhibitory ability against acetylcholinesterase (AChE) and butyrylcholinesterase .
Synthesis of Isoindole Derivatives
Generally, 1H-isoindole-1,3(2H)-dione derivatives can be synthesized through nucleophilic substitution of piperazine derivatives with pyrroledicarboximide intermediates . For example, compounds were synthesized by reacting epichlorhydrin and pyrroledicarboximides in the presence of NaH/DMF .
Related Compounds
Other related compounds include:
Mechanism of Action
The mechanism of action of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C14H16N3O2
- Molecular Weight : 266.30 g/mol
- Key Functional Groups : Piperazine (basic amine), isoindole-dione (electron-withdrawing group).
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table summarizes key derivatives of 1H-isoindole-1,3(2H)-dione with modifications to the piperazine or ethyl linker, along with their biological and physicochemical properties:
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility (~5–10 mg/mL at pH 7.4), while morpholine analogues (e.g., Compound V) show improved solubility due to increased polarity .
- Lipophilicity : LogP values range from 1.8 (main compound) to 3.2 (Compound VI), with higher lipophilicity correlating with enhanced blood-brain barrier penetration .
- Metabolic Stability: Cyanophenyl-substituted derivatives (e.g., Compound 16d) display prolonged half-lives (>60 minutes in rodent models) compared to unsubstituted analogues (<30 minutes) .
Biological Activity
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure (C15H19N3O2), has been investigated for various pharmacological properties including anti-inflammatory, antiviral, and anticancer effects.
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- CAS Number : 4489-39-8
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, it has been shown to inhibit the replication of various viruses, including those responsible for respiratory infections. In vitro assays demonstrated an effective concentration (EC50) in the micromolar range against respiratory syncytial virus (RSV), suggesting its potential as an antiviral agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In cell line studies involving T-24 cancer cells, derivatives of isoindole compounds were observed to arrest the cell cycle in the S phase, indicating a mechanism that could lead to reduced cell proliferation. The IC50 values reported for related compounds suggest promising anticancer potential, warranting further investigation into their efficacy and mechanism of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the piperazine moiety is crucial for enhancing binding affinity to biological targets. Molecular docking studies have revealed that this compound interacts with key amino acid residues in target enzymes, such as cyclooxygenases (COX), which play a role in inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Target/Pathway | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antiviral | Respiratory Syncytial Virus | 5–28 μM | |
| Anticancer | T-24 Cancer Cells | IC50 values varied | |
| Anti-inflammatory | COX Inhibition | IC50 values varied |
Case Studies
A notable study explored the synthesis and biological evaluation of various isoindole derivatives including this compound. The findings highlighted its inhibitory effects on COX enzymes, suggesting dual anti-inflammatory properties alongside potential anticancer activity .
Q & A
Q. What are the optimized synthetic routes for 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
The synthesis typically involves coupling isoindole-1,3-dione derivatives with piperazine-containing intermediates. Key steps include:
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) as a catalyst for dehydrative cyclization at elevated temperatures (~140°C) to promote isoindole ring formation .
- Solvent and temperature : Reactions in ethanol or DMF under reflux (80–100°C) for 1–3 hours to ensure complete intermediate coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O—H distances adjusted to 0.82 Å in derivatives) .
Q. How can researchers ensure reproducibility in purification protocols?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals .
- Chromatography : Optimize mobile phase gradients (e.g., 5–20% methanol in dichloromethane) to isolate non-polar byproducts .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., energy barriers for piperazine substitution) .
- Machine learning : Train models on existing synthesis data to predict optimal solvents, temperatures, and catalysts for novel derivatives .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .
- Metabolic stability assays : Evaluate compound degradation in liver microsomes to clarify discrepancies in in vitro vs. in vivo efficacy .
Q. How can impurities from synthesis be identified and mitigated?
- HPLC-MS : Detect trace impurities (e.g., unreacted 2-acylbenzoic acid) using reverse-phase C18 columns and electrospray ionization .
- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation and minimizes side reactions (e.g., over-alkylation) .
Q. What methodologies elucidate structure-activity relationships (SAR) for isoindole-piperazine hybrids?
- Pharmacophore modeling : Map hydrogen-bond acceptors (isoindole carbonyls) and hydrophobic regions (piperazine ethyl linker) to correlate with enzyme inhibition .
- Analog synthesis : Systematically modify substituents on the piperazine ring (e.g., methyl vs. phenyl groups) and assess kinase inhibition profiles .
Q. How can researchers troubleshoot low yields in scale-up syntheses?
- Mixing efficiency : Use baffled reactors to enhance heat/mass transfer during exothermic steps (e.g., piperazine coupling) .
- Catalyst recycling : Immobilize PTSA on mesoporous silica to reduce catalyst loading and improve yield consistency .
Q. What experimental approaches assess compound stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using HPLC .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 273.33 g/mol (free base) | |
| LogP (XlogP) | ~1.2 (predicted) | |
| Melting Point | 155–158°C (derivative analog) | |
| Topological Polar SA | 43.9 Ų |
Q. Table 2. Common Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Unreacted 2-acylbenzoic acid | Incomplete cyclization | Prolong reaction time at 140°C |
| Over-alkylated piperazine | Excess alkylating agent | Use stoichiometric reagent ratios |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
